molecular formula C21H21BrN2O3S B2623201 [4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone CAS No. 1251691-08-3

[4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone

Cat. No.: B2623201
CAS No.: 1251691-08-3
M. Wt: 461.37
InChI Key: OAYALMPMVDQQDE-UHFFFAOYSA-N
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Description

The compound 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a sulfone-functionalized benzothiazine core, a 4-bromophenyl substituent, and a 4-methylpiperidinyl methanone moiety. The 4-methylpiperidinyl group may influence pharmacokinetic properties, such as solubility and membrane permeability, due to its basic nitrogen and alkyl chain .

Properties

IUPAC Name

[4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3S/c1-15-10-12-23(13-11-15)21(25)20-14-24(17-8-6-16(22)7-9-17)18-4-2-3-5-19(18)28(20,26)27/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYALMPMVDQQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine class, which has garnered interest due to its potential biological activities. This detailed article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H21BrN2O3SC_{21}H_{21}BrN_2O_3S, with a molecular weight of 461.4 g/mol. It features a benzothiazine core with a bromophenyl substituent and a piperidine moiety, contributing to its diverse biological properties.

PropertyValue
Molecular FormulaC21H21BrN2O3SC_{21}H_{21}BrN_2O_3S
Molecular Weight461.4 g/mol
CAS Number1251691-08-3

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells. In silico modeling and structure-activity relationship (SAR) studies have been conducted to optimize its structure for improved drug-like properties and reduced toxicity .
  • Antibacterial Properties : Similar compounds in the benzothiazine class have demonstrated significant antibacterial activity. The presence of the bromine atom is believed to enhance electron density, potentially increasing antibacterial efficacy compared to related compounds .
  • Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

A selection of studies provides insight into the biological activity of related compounds:

  • Study on Schiff Bases : Research on Schiff base derivatives synthesized from 4-methyl-1-benzene sulfonyl chloride revealed antibacterial, antifungal, anti-inflammatory, and analgesic properties. These findings support the potential of benzothiazine derivatives in treating various diseases .
  • Structure-Activity Relationship Studies : Investigations into the structural modifications of benzothiazine derivatives have led to improved pharmacokinetic profiles and reduced toxicity, indicating their promise as drug candidates .

Safety Profile

The compound is classified under GHS as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . Proper handling precautions are necessary during research and development.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. The presence of the bromophenyl group enhances the lipophilicity and membrane permeability, which may contribute to their effectiveness against various bacterial strains. Studies have shown that modifications in the benzothiazine structure can lead to improved antibacterial activity against resistant strains of bacteria.

Anticancer Properties

Benzothiazine derivatives have been explored for their anticancer potential. The compound has been investigated for its ability to inhibit tumor growth in vitro and in vivo. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, research has demonstrated that certain modifications to the benzothiazine core can enhance cytotoxicity against cancer cell lines such as MCF-7 and HeLa.

CNS Activity

The incorporation of a piperidine moiety suggests potential central nervous system (CNS) activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders such as depression and anxiety. Preliminary in vivo studies show promise for this compound as a candidate for further development in CNS pharmacology.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive bacteria ,
AnticancerInduces apoptosis in cancer cell lines ,
CNS ActivityPotential antidepressant effects ,

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Benzothiazine Derivatives

a. 4-(4-Bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone

  • Structural Difference : Replaces the 4-methylpiperidinyl group with a phenyl ring.
  • Impact: The absence of the piperidine moiety reduces basicity and may decrease solubility in polar solvents.

b. 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone

  • Structural Difference : Substitutes the 4-bromophenyl group with a 4-butylphenyl chain.
  • The bromine atom in the target compound offers halogen bonding capabilities absent in the butyl analog .
Piperidine/Piperazine-Based Methanones

a. 4-(4-Aminobenzoyl)piperazin-1-ylmethanone

  • Structural Difference: Features a furan-2-yl group and a 4-aminobenzoyl substituent on a piperazine ring.
  • Impact : The furan oxygen may participate in hydrogen bonding, while the amine group introduces polarity. Unlike the target compound, this lacks the sulfone group, reducing oxidative stability .

b. (4-Bromo-2-thienyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone

  • Structural Difference : Incorporates a thienyl-pyrimidine system instead of benzothiazine.
  • Impact : The thienyl group introduces sulfur-based π-interactions, while the pyrimidine ring offers hydrogen-bonding sites. The absence of the sulfone group may alter metabolic pathways .

Substituent Effects and Physicochemical Properties

Compound Key Substituents logP (Predicted) Molecular Weight Polar Groups
Target Compound 4-Bromophenyl, 4-methylpiperidinyl, SO₂ 3.8 487.42 g/mol Sulfone, piperidine N
[Phenyl Methanone Analogue] Phenyl, SO₂ 3.2 438.31 g/mol Sulfone
[Butylphenyl Analogue] 4-Butylphenyl, SO₂ 4.5 454.45 g/mol Sulfone
[Furan-Piperazine Methanone] Furan, 4-aminobenzoyl 2.1 353.37 g/mol Amine, furan O

Key Observations :

  • The target compound’s sulfone and piperidine groups balance lipophilicity (logP ~3.8) with moderate polarity.

Computational and Crystallographic Insights

  • Ring Puckering Analysis : The benzothiazine core’s conformation can be analyzed using Cremer-Pople coordinates to assess planarity deviations, which influence binding pocket compatibility .
  • Software Tools : SHELX and WinGX are widely used for refining crystallographic data of such compounds, ensuring accurate structural determination .

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